Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride
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Overview
Description
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with trans-3-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbamate group yields an amine.
Scientific Research Applications
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the hydroxyl group on the piperidine ring.
Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate hydrochloride: This compound has a similar structure but differs in the stereochemistry of the hydroxyl group on the piperidine ring.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
InChI Key |
LZHFWXLMHRUWFW-FXMYHANSSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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